molecular formula C10H12BrNO2S B1277027 1-((3-Bromophenyl)sulfonyl)pyrrolidine CAS No. 214210-14-7

1-((3-Bromophenyl)sulfonyl)pyrrolidine

Katalognummer: B1277027
CAS-Nummer: 214210-14-7
Molekulargewicht: 290.18 g/mol
InChI-Schlüssel: SAGKQVHXBDTCPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Bromophenyl)sulfonyl)pyrrolidine (molecular formula: C₁₀H₁₂BrNO₂S, molecular weight: 290.18 g/mol) is a sulfonamide derivative synthesized via nucleophilic substitution between pyrrolidine and 3-bromobenzenesulfonyl chloride in the presence of pyridine, yielding a colorless oil with 78% efficiency . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.97 (dd, J = 2.0, 1.7 Hz), 7.76–7.41 (m), 3.28–3.22 (m, 4H), 1.82–1.76 (m, 4H).
  • ¹³C NMR: δ 139.2, 135.7, 130.7, 130.4, 126.1, 123.2, 48.1, 25.4 .
    The compound’s bromine atom at the phenyl meta-position confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Eigenschaften

IUPAC Name

1-(3-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKQVHXBDTCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428438
Record name 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-14-7
Record name 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

1-((3-Bromophenyl)sulfonyl)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 1-((3-Bromophenyl)sulfonyl)pyrrolidine is C10H12BrN2O2S. The compound features a pyrrolidine ring substituted with a 3-bromophenylsulfonyl group, which is believed to play a significant role in its biological activity.

The biological activity of 1-((3-Bromophenyl)sulfonyl)pyrrolidine can be attributed to its structural components:

  • Bromophenyl Group : This moiety may interact with various biological targets, including enzymes and receptors.
  • Sulfonyl Group : Known for its ability to form hydrogen bonds, this group can facilitate interactions that modulate biological pathways.

Antimicrobial Activity

Research has indicated that 1-((3-Bromophenyl)sulfonyl)pyrrolidine exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that 1-((3-Bromophenyl)sulfonyl)pyrrolidine possesses anticancer properties. The compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that it induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HCT116 (Colon)20Inhibition of cell proliferation
HeLa (Cervical)25Cell cycle arrest

Study on Inflammatory Response

A significant study assessed the anti-inflammatory effects of the compound using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results demonstrated that at a concentration of 6 µM, the compound reduced nitric oxide (NO) secretion by approximately 55%, indicating potential anti-inflammatory activity.

Figure 1: NO Secretion Inhibition

NO Secretion Inhibition Graph

Comparative Studies

Comparative studies with related compounds have shown that while similar sulfonamide derivatives exhibit some biological activities, 1-((3-Bromophenyl)sulfonyl)pyrrolidine demonstrates superior efficacy in both antimicrobial and anticancer assays.

Future Directions

Further research is warranted to explore the following aspects:

  • In Vivo Studies : To validate the findings from in vitro studies and assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate the specific molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-((4-Bromophenyl)sulfonyl)pyrrolidine Bromine at para-position C₁₀H₁₂BrNO₂S 290.18 Positional isomer; altered electronic effects
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine Bromine (meta) + methyl (para) C₁₁H₁₄BrNO₂S 304.2 Enhanced steric bulk; stored at 2–8°C
1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine Bromine (meta) + methoxy (para) C₁₁H₁₄BrNO₃S 328.21 Methoxy group increases electron density
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine Bromine (meta) + CF₃ (para) C₁₁H₁₁BrF₃NO₂S 358.17 Strong electron-withdrawing CF₃ group
1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine Aminobenzyl group C₁₁H₁₆N₂O₂S 240.32 Intermediate for Almotriptan synthesis

Key Observations :

  • Positional Isomerism : The para-bromo derivative (CAS 136350-52-2) exhibits distinct electronic interactions compared to the meta-bromo analog, affecting reactivity in cross-coupling reactions .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (EDG) enhances nucleophilic substitution rates, whereas trifluoromethyl (EWG) increases stability and resistance to oxidation .

Physicochemical Properties

  • Solubility : Bromine and sulfonyl groups confer moderate polarity, making these compounds soluble in acetonitrile and dichloromethane .
  • Stability : Bromine-substituted derivatives are light-sensitive and require storage at 2–8°C . Trifluoromethyl analogs exhibit higher thermal stability due to C-F bond strength .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.